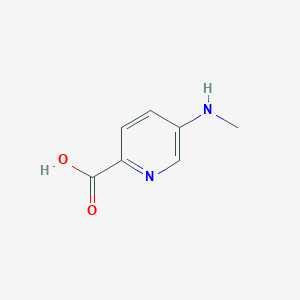

5-(Methylamino)pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methylamino)pyridine-2-carboxylic acid is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine scaffold, which is a six-membered heterocyclic ring. The molecule has a carboxylic acid moiety at the C-2 position and a methylamino group at the C-5 position .Chemical Reactions Analysis

Pyridine derivatives, including this compound, are known to undergo various chemical reactions. For example, they can participate in ring cleavage reactions, leading to the formation of 2-alkyl/aryl 3-electron-withdrawing groups .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

5-(Methylamino)pyridine-2-carboxylic acid and its derivatives have been extensively studied for their potential applications in various fields of scientific research. Notably, compounds bearing the pyrrolidine ring and methylamino residues have been synthesized as potential antibacterial drugs. Their in vitro antibacterial screening revealed moderate to good activity against both gram-positive and gram-negative microbes, highlighting their potential as novel antibacterial agents (Devi et al., 2018).

DNA Binding and Antimicrobial Agents

Another avenue of research involves the design of peptides that bind in the minor groove of DNA, with specific synthetic analogs demonstrating a particular affinity for certain DNA sequences. This specificity towards DNA sequences opens avenues for the development of targeted therapeutic strategies (Wade et al., 1992). Moreover, pyridine-bridged Schiff's bases derived from carboxamide have shown significant antimicrobial activity, comparable to reference antibiotic drugs, suggesting their potential as antimicrobial agents (Al-Omar & Amr, 2010).

Metabolic Studies

Research into the metabolism of nicotinic acid in humans and monkeys has identified N-methyl-4-pyridone-5-carboxamide as a major urinary metabolite, which sheds light on the metabolic pathways of pyridine nucleotides and their derivatives in mammals (Chang & Johnson, 1961).

Safety and Hazards

Propiedades

IUPAC Name |

5-(methylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-6(7(10)11)9-4-5/h2-4,8H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXFNAYISMHELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2649083.png)

![N-(2,3-dimethylphenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2649084.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2649090.png)

![N-(4-methylbenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649093.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2649094.png)